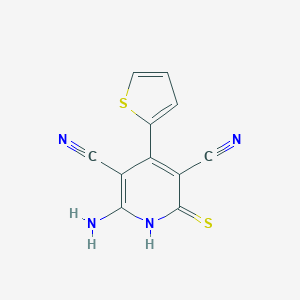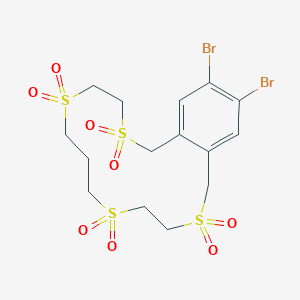
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine, commonly known as DCPP, is a synthetic compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DCPP has been extensively studied for its potential applications in the fields of medicinal chemistry, agriculture, and material science.
作用机制
The mechanism of action of DCPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell division and DNA synthesis. DCPP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCPP has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, which are essential for cell division and growth. DCPP has also been found to induce oxidative stress, which can lead to cell damage and death.
实验室实验的优点和局限性
DCPP has several advantages as a research tool. It is easy to synthesize, stable, and relatively inexpensive. However, it has some limitations as well. DCPP is highly toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on DCPP. One area of interest is the development of new anticancer drugs based on DCPP. Researchers are also exploring the potential of DCPP as a new class of antibiotics to combat drug-resistant bacterial infections. In addition, DCPP has potential applications in the field of material science, particularly in the development of new polymers and coatings. Further research is needed to fully understand the mechanism of action of DCPP and to explore its potential applications in various fields.
科学研究应用
DCPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. DCPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against drug-resistant strains of bacteria and viruses.
属性
产品名称 |
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine |
|---|---|
分子式 |
C10H8Cl2N4O |
分子量 |
271.1 g/mol |
IUPAC 名称 |
6-(2,4-dichlorophenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H8Cl2N4O/c11-5-1-2-7(6(12)3-5)17-9-4-8(13)15-10(14)16-9/h1-4H,(H4,13,14,15,16) |
InChI 键 |
JCKMRGRBJIGNON-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=C2)N)N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=C2)N)N |
溶解度 |
39.5 [ug/mL] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)